Physicochemical Profile: Dimethoxyethyl vs. Aromatic Side Chains
The 2,2-dimethoxyethyl group in the target compound provides two additional hydrogen-bond acceptor sites (ether oxygens) beyond the carboxamide carbonyl and triazole/pyridazine nitrogens, yielding a total of 7 H-bond acceptors vs. 5 for the N-(pyridin-3-yl) analog. Computed logP (XLogP3) for the core scaffold 3-(2,2-dimethoxyethyl)pyridazine is 0, indicating higher hydrophilicity than typical aromatic-substituted pyridazines [1]. Vendor data state the compound is soluble in DMSO and methanol . In a closely related series, the dimethoxyethyl group was specifically noted to enhance aqueous solubility over N-alkyl analogs .
| Evidence Dimension | Hydrogen-bond acceptor count; predicted logP |
|---|---|
| Target Compound Data | 7 H-bond acceptors (2 ether O + 1 amide O + 4 heterocyclic N); XLogP3 of core ~0 |
| Comparator Or Baseline | N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: 5 H-bond acceptors; higher predicted logP (no experimental value available) |
| Quantified Difference | +2 H-bond acceptors; predicted logP shift toward greater hydrophilicity (exact ΔlogP not experimentally determined) |
| Conditions | Computed properties from PubChem (XLogP3); solubility reported by vendor at ambient temperature in DMSO/methanol. |
Why This Matters
Increased hydrogen-bond acceptor count and lower predicted logP improve aqueous solubility and reduce non-specific protein binding, which are critical for achieving interpretable dose–response data in biochemical and cell-based assays.
- [1] PubChem. 3-(2,2-Dimethoxyethyl)pyridazine (CID 175308246). Computed XLogP3-AA = 0; H-bond acceptor count = 4 for the core. Retrieved 2026-04-29. View Source
